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Compound of Interest

Compound Name: 6-Methoxy-2-methylnicotinamide

Cat. No.: B13009771 Get Quote

Executive Summary: The Structural Shift
6-Methoxy-2-methylnicotinamide represents a "frustrated" ligand system compared to the

parent Nicotinamide.

The 2-Methyl Group (Steric): Introduces a critical steric clash near the pyridine nitrogen (

), often blocking the formation of linear coordination polymers that rely on

-Metal bonds.

The 6-Methoxy Group (Electronic): Increases electron density on the ring via resonance (+M

effect) and provides a weak secondary hydrogen bond acceptor site (

).

Key Application: This molecule is best utilized as a terminal ligand or discrete solvate former,

rather than a linker for infinite Metal-Organic Frameworks (MOFs).

Physicochemical & Structural Benchmarks
The following table contrasts the target molecule with its structural parents to establish baseline

expectations for crystal growth and stability.
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Feature
Nicotinamide

(NAM)

2-

Methylnicotina

mide

6-

Methylnicotina

mide

6-Methoxy-2-

methylnicotina

mide

CAS Number 98-92-0 58539-65-4 6960-22-1 Derivative Target

Melting Point 128–131 °C 158–160 °C 197–199 °C
Predicted: 165–

185 °C

Primary Synthon Amide Dimer Amide Dimer Amide Dimer Amide Dimer

Accessibility
High

(Unobstructed)

Low (Sterically

Hindered)
High

Low (Sterically

Hindered)

Coordination

Mode

Bridging (

+

)

Terminal /

Monodentate
Bridging

Terminal /

Chelation (Rare)

Electronic Nature
Electron

Deficient Ring

Weakly Donating

(+I)

Weakly Donating

(+I)

Strongly

Donating (+M)

Analyst Note: The significant jump in melting point from NAM to 6-Methylnicotinamide suggests

that 6-position substitution enhances lattice energy, likely through improved packing efficiency

or dipole interactions. Expect the target 6-OMe-2-Me-NAM to exhibit lower solubility in non-polar

solvents than NAM.

Structural Mechanism & Binding Modes
The "Steric Twist" Effect
In standard Nicotinamide complexes, the amide group is often coplanar with the pyridine ring.

However, in 2-substituted nicotinamides, the steric bulk at the C2 position forces the amide

group to rotate out of the aromatic plane to relieve strain.
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Consequence: This rotation disrupts the standard planar

-stacking observed in NAM crystals.

Observation: In XRD data, look for a torsion angle (

) deviating significantly from 0° or 180°.

Graphviz Pathway: Ligand Selection Logic
The following diagram illustrates the decision matrix for selecting this ligand versus alternatives

based on desired crystal architecture.
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Infinite Coordination
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Discrete Complex /
Co-crystal

Need Capping?

Use Nicotinamide (NAM)
(Unobstructed N-donor)

Use 6-Methoxy-2-methyl-NAM
(Steric Blocking + H-Bond Acceptor)

Result: 1D/2D/3D Networks Mechanism: 2-Me group blocks
linear N-Metal coordination

Result: Monomeric/Dimeric Species
(Enhanced Solubility Control)

Click to download full resolution via product page

Figure 1: Decision logic for ligand selection. The 2-methyl substituent acts as a "capping"

agent, preventing infinite network propagation.
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Experimental Protocols
Protocol A: Synthesis of Metal Complexes (Slow
Evaporation)
This method is optimized for growing single crystals of 6-Methoxy-2-methylnicotinamide with

divalent metals (Cu, Co, Ni).

Stoichiometry: Prepare a 1:2 molar ratio of Metal Salt (e.g.,

) to Ligand.

Solvent System:

Primary: Methanol or Ethanol (10 mL).

Secondary: Water (2 mL) - essential if using acetate salts to aid solubility.

Procedure:

Dissolve 1.0 mmol of metal salt in water/alcohol mix at 50°C.

Dissolve 2.0 mmol of 6-Methoxy-2-methylnicotinamide in 10 mL warm ethanol.

Add ligand solution to metal solution dropwise with stirring.

Crucial Step: Filter the solution through a 0.45 µm PTFE filter to remove nucleation sites.

Allow to evaporate slowly at room temperature (20–25°C) in a parafilm-sealed vial with

pinholes.

Expected Result: Block-like or prismatic crystals within 5–7 days.

Protocol B: Co-crystal Screening (Liquid-Assisted
Grinding)
Used to form pharmaceutical co-crystals with carboxylic acids (e.g., Fumaric acid, Succinic

acid).
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Weighing: Weigh equimolar amounts (1:1) of Ligand and Co-former.

Grinding: Place in a stainless steel jar with two 5mm stainless steel balls.

Solvent Drop: Add 10 µL of Methanol per 100 mg of mixture.

Milling: Oscillate at 30 Hz for 20 minutes.

Analysis: Analyze the resulting powder immediately via PXRD to detect new phases (shift in

peaks compared to pure components).

Characterization Guide: What to Look For
When analyzing the crystal structure of 6-Methoxy-2-methylnicotinamide complexes, focus

on these specific markers:

X-Ray Diffraction (XRD) Signatures
Amide Dimer: The dominant motif should be the Centrosymmetric

dimer formed by the amide group (

).

Methoxy Interaction: Check for weak

interactions. The methoxy oxygen is a "hard" acceptor and may recruit water molecules in
hydrated structures.

Metal Coordination:

Expectation: The Metal will likely bind to the Amide Oxygen (

) rather than the Pyridine Nitrogen (

) due to the 2-methyl steric hindrance.

Alternative: If
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binding occurs, the pyridine ring will be severely tilted relative to the metal coordination
plane.

IR Spectroscopy Markers
Functional Group Vibration Mode

Expected Shift (Complex
vs. Free Ligand)

Amide I (

)
Stretching

Red shift (lower wavenumber)

if O-coordinated to metal.

Pyridine Ring Breathing
Shift to higher frequency if N-

coordinated (unlikely/strained).

Methoxy (

)
Stretching

~2840 cm⁻¹ (Usually distinct

and unchanged unless

involved in strong H-bonds).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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